Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is a synthetic steroidal compound with the molecular formula C22H36O2Si. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- typically involves the reaction of estrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other steroidal compounds.
Biology: Studied for its effects on cellular processes and as a model compound for understanding steroid metabolism.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Wirkmechanismus
The mechanism of action of Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets involved vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Estrone
- Estradiol
- Estriol
Comparison
Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)- is unique due to the presence of the trimethylsilyl ether group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds like estrone, estradiol, and estriol, this compound exhibits different solubility, stability, and reactivity profiles, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C21H34O2Si |
---|---|
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-13-methyl-17-trimethylsilyloxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2Si/c1-21-12-11-17-16-8-6-15(22)13-14(16)5-7-18(17)19(21)9-10-20(21)23-24(2,3)4/h13,16-20H,5-12H2,1-4H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
XCQJLMSBWHXNBX-XUDSTZEESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.